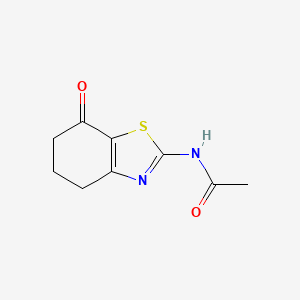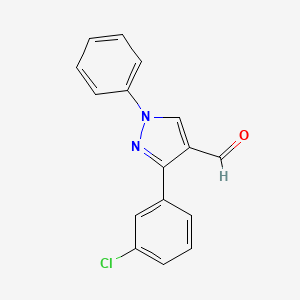
3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound. It has been used in the preparation of 1-(3-chlorophenyl)-1-phenyl-1-propanol .
Synthesis Analysis
The synthesis of this compound could involve the use of 3-chlorophenyl isocyanate . Another possible method could involve the use of 3-Chlorophenylhydrazine hydrochloride .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Aplicaciones Científicas De Investigación
- Field : Organic Synthesis
- Application : The compound 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea was synthesized for the first time .
- Method : The synthesis method involved the reaction of 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF .
- Results : The yield of the reaction was 60% .
- Field : Medicinal Chemistry
- Application : N-hexyl trazodone derivatives, including 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride, were synthesized and tested for their affinity for 5-HT1AR and 5-HT7R .
- Method : The synthesis involved reductive alkylation under a mild reducing agent .
- Results : The final compounds were produced with a yield of 56–63% using ethanol or 51–56% in solvent-free conditions in 4 min .
Synthesis of New Compounds
Antidepressant-like Activity
- Field : Computational Electronics
- Application : A computational study was conducted on the electrooptic properties of a novel chalcone derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one .
- Method : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .
- Results : The potential applications of the molecule in nonlinear optics were confirmed by second and third harmonic generation studies at five different characteristic wavelengths. The static and dynamic polarizability were found to be many-fold higher than that of urea .
- Field : Industrial Chemistry
- Application : 3-Chlorophenol, an organic compound with the molecular formula C6H4ClOH, is prepared industrially by dechlorination of polychlorophenols .
- Method : The production process involves the alkylation of chlorobenzene with propylene .
- Results : The resulting 3-Chlorophenol is a colorless or white solid that melts easily and exhibits significant solubility in water .
Nonlinear Optical Properties
Industrial Production
- Field : Optoelectronics
- Application : A computational study was conducted on the electrooptic properties of a novel chalcone derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one .
- Method : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .
- Results : The potential applications of the molecule in nonlinear optics were confirmed by second and third harmonic generation studies at five different characteristic wavelengths. The static and dynamic polarizability were found to be many-fold higher than that of urea .
- Field : Medicinal Chemistry
- Application : N-hexyl trazodone derivatives, including 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride, were synthesized and tested for their affinity for 5-HT1AR and 5-HT7R .
- Method : The synthesis involved reductive alkylation under a mild reducing agent .
- Results : The final compounds were produced with a yield of 56–63% using ethanol or 51–56% in solvent-free conditions in 4 min .
Optoelectronic Device Fabrication
Antidepressant-like Activity
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAQEZYCWBZLFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359622 | |
| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
36640-43-4 | |
| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





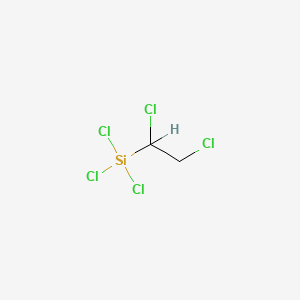
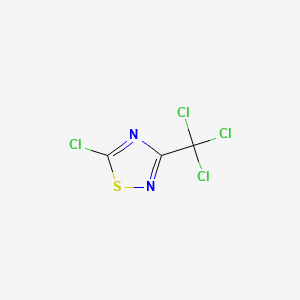
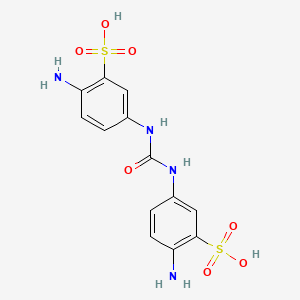
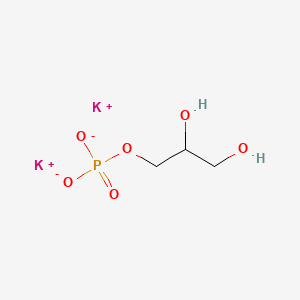
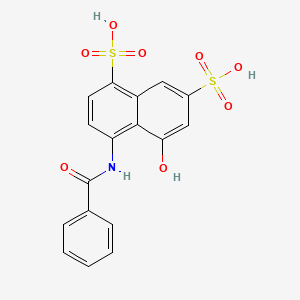
![[2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene](/img/structure/B1616241.png)





